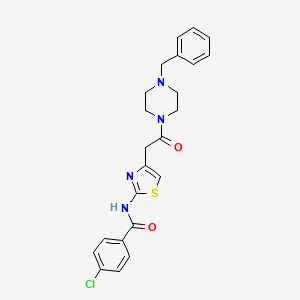![molecular formula C11H11BrClN3O2 B2580813 4-[(3-アミノ-4-ブロモピラゾール-1-イル)メチル]安息香酸;塩酸塩 CAS No. 2416237-33-5](/img/structure/B2580813.png)
4-[(3-アミノ-4-ブロモピラゾール-1-イル)メチル]安息香酸;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride is a chemical compound with the molecular formula C11H10BrN3O2·HCl. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. It features a pyrazole ring substituted with an amino group and a bromine atom, linked to a benzoic acid moiety via a methylene bridge, and is typically available as a hydrochloride salt to enhance its stability and solubility.
科学的研究の応用
Chemistry
In chemistry, 4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules. It can serve as a probe in biochemical assays to investigate the function of specific proteins.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could be a candidate for designing inhibitors or modulators of specific enzymes or receptors involved in diseases such as cancer or inflammation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other functional materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atom at the 4-position.
Amination: The brominated pyrazole is then subjected to amination to introduce the amino group at the 3-position.
Linking to Benzoic Acid: The aminopyrazole is then reacted with a benzoic acid derivative, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Formation of Hydrochloride Salt: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes for the bromination and amination steps, as well as automated crystallization techniques for the final product.
化学反応の分析
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, or reduced to form hydrazine derivatives.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions, such as amide or ester formation, with various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: EDC or DCC (dicyclohexylcarbodiimide) for amide bond formation.
Major Products
Substituted Pyrazoles: Depending on the nucleophile used, various substituted pyrazoles can be obtained.
Oxidized or Reduced Derivatives: Nitroso, nitro, or hydrazine derivatives.
Amides and Esters: Formed through coupling reactions with amines or alcohols.
作用機序
The mechanism by which 4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The amino and bromine substituents on the pyrazole ring can interact with the active sites of proteins, altering their function. The benzoic acid moiety can enhance binding affinity through additional interactions with the target molecule.
類似化合物との比較
Similar Compounds
- 4-[(3-Amino-4-chloropyrazol-1-yl)methyl]benzoic acid;hydrochloride
- 4-[(3-Amino-4-fluoropyrazol-1-yl)methyl]benzoic acid;hydrochloride
- 4-[(3-Amino-4-iodopyrazol-1-yl)methyl]benzoic acid;hydrochloride
Uniqueness
Compared to its analogs, 4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug design and other applications.
特性
IUPAC Name |
4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2.ClH/c12-9-6-15(14-10(9)13)5-7-1-3-8(4-2-7)11(16)17;/h1-4,6H,5H2,(H2,13,14)(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXJKLAQQKZIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2580732.png)
![9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)



![N-[2-(4-pyridinyl)-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B2580741.png)
![methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2580742.png)
![[7-[(4-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2580746.png)

![N-(5-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2580749.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2580752.png)

